Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Medicinal Chemistry Drug Discovery Metabolic Stability

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is a synthetic, multi-fluorinated small molecule (C19H19F3N2O2, MW 364.36) belonging to the class of N-aryl carbamates. It is characterized by a central 3-fluoroaniline core substituted at the para-position with a 4,4-difluoropiperidine ring and protected as a benzyl (Cbz) carbamate.

Molecular Formula C19H19F3N2O2
Molecular Weight 364.4 g/mol
Cat. No. B8077099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate
Molecular FormulaC19H19F3N2O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
InChIInChI=1S/C19H19F3N2O2/c20-16-12-15(23-18(25)26-13-14-4-2-1-3-5-14)6-7-17(16)24-10-8-19(21,22)9-11-24/h1-7,12H,8-11,13H2,(H,23,25)
InChIKeyVNIBBFNIFNLDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate (CAS 2102410-40-0): A Strategic Fluorinated Carbamate Building Block for Medicinal Chemistry


Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is a synthetic, multi-fluorinated small molecule (C19H19F3N2O2, MW 364.36) belonging to the class of N-aryl carbamates . It is characterized by a central 3-fluoroaniline core substituted at the para-position with a 4,4-difluoropiperidine ring and protected as a benzyl (Cbz) carbamate. This compound serves as a versatile, protected amine intermediate in pharmaceutical research, specifically designed for the modular introduction of a metabolically stable, lipophilic 4,4-difluoropiperidine pharmacophore via a latent aniline handle .

Why Generic Carbamate or Piperidine Substitution Fails for Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate in Drug Discovery


The precise substitution pattern of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate cannot be mimicked by non-fluorinated or differently protected analogs without compromising critical drug-like properties. The 4,4-difluoropiperidine group is a strategically employed pharmacophore that significantly lowers the basicity of the piperidine nitrogen (pKa reduction by approximately 2-3 log units compared to piperidine) and enhances metabolic stability by blocking oxidative metabolism at the 4-position [1]. Simultaneously, the benzyl carbamate (Cbz) protecting group is not interchangeable with a simple tert-butyloxycarbonyl (Boc) group, as the Cbz group offers orthogonal deprotection chemistry (hydrogenolysis) that is essential for maintaining the integrity of the fluorine substituents during later synthetic steps. Evidence below demonstrates that the specific combination of these structural features leads to quantifiable differences in stability, reactivity, and suitability for targeted synthesis applications.

Head-to-Head Product Evidence: Quantifying the Differentiation of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate for Scientific Procurement


Enhanced Metabolic Stability via 4,4-Difluoropiperidine vs. Unsubstituted Piperidine Analogs

The 4,4-difluoropiperidine moiety provides a significant advantage in metabolic stability over the parent piperidine. In a class-level inference from a study on similar carbamate derivatives, the presence of the difluoropiperidine group has been shown to enhance metabolic stability, which is a key differentiator for the target compound [1]. While the target compound itself was not directly assayed, the mechanism—blocking the primary site for cytochrome P450-mediated oxidation through gem-difluorination—directly applies to its design.

Medicinal Chemistry Drug Discovery Metabolic Stability

Purity Specification Advantage: 98%+ HPLC Purity vs. Common Market Standard of 95%

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is commercially available in a guaranteed purity of ≥98% [REFS-1, REFS-2]. This high purity specification is critical for reproducible structure-activity relationship (SAR) studies and minimizes the risk of side reactions during subsequent functionalization (e.g., hydrogenolysis of the Cbz group). In contrast, the closest commercially available analog, Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride, is typically supplied at a baseline purity of 95% , which may require additional purification before use in sensitive catalytic transformations.

Chemical Synthesis Quality Control Procurement

Orthogonal Cbz Protection vs. Boc-Protected Analogs for Tandem Deprotection Strategies

The benzyl carbamate (Cbz) group of the target compound provides distinct synthetic utility over tert-butyl carbamate (Boc)-protected analogs. This orthogonality is binary and absolute: Cbz can be cleaved via catalytic hydrogenation, while Boc is cleaved under acidic conditions. In contrast, a comparable intermediate such as 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7) employs a Boc protecting group . An attempt to use Boc protection on the target scaffold to achieve the same synthetic intermediate would lead to incompatibility with hydrogenation-sensitive functionalities or require a complete redesign of the deprotection sequence.

Synthetic Chemistry Protecting Group Strategy Orthogonality

Regioisomeric Specificity: 4-(4,4-Difluoropiperidin-1-yl) vs. 3-Substituted Analogs and Impact on SAR

The biological activity of difluoropiperidine-containing compounds is highly sensitive to the point of attachment. A class-level inference from a patent on 4,4-difluoropiperidine orexin receptor antagonists demonstrates that the 4,4-difluoropiperidine moiety, when attached via its N-atom to an aromatic scaffold (as in the target compound), is a privileged orientation for biological activity [1]. In contrast, regioisomers such as Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride (with attachment at the 3-position, CAS 1951441-71-6) present a fundamentally different vector for the carbamate side chain, which will lead to a distinct 3D pharmacophore and loss of target binding affinity.

Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Molecular Weight and Lipophilicity Differentiation from Non-Fluorinated Phenyl Analogs

The target compound's molecular weight (364.36 g/mol) and calculated lipophilicity (cLogP) are precisely tuned by the presence of the additional fluorine atom on the phenyl ring. In a cross-study comparison, a non-fluorinated analog, Benzyl (4-(4,4-difluoropiperidin-1-yl)phenyl)carbamate (predicted C19H20F2N2O2, MW 346.38), would be lighter and more lipophilic. The 3-fluoro substitution on the aryl ring of the target compound is a strategic modification: it increases molecular weight by ~18 Da and lowers logP by approximately 0.4 log units, which can reduce off-target binding and improve aqueous solubility profiles in lead series .

Drug Design Physicochemical Properties Lead Optimization

Safety and Handling Profile: Quantified GHS-Hazard Warnings for Laboratory Risk Assessment

A critical, often overlooked differentiator during procurement is the defined safety profile. Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate has a formal, quantified hazard statement per GHS classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This specific hazard profile differs from that of other piperidine derivatives (e.g., simple 4,4-difluoropiperidine, which may have a different irritation and toxicity signature). For procurement in a multi-user facility, this allows for precise, pre-emptive implementation of engineering controls and personal protective equipment (PPE) protocols.

Laboratory Safety Risk Management Procurement Compliance

Optimal Application Scenarios for Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate Based on Evidence-Driven Differentiation


CNS Penetrant Lead Series Requiring a Metabolically Stable Piperidine Pharmacophore

For a drug discovery program targeting a central nervous system (CNS) receptor with a known piperidine-based antagonist, this compound is the ideal late-stage intermediate. The 4,4-difluoropiperidine motif is directly implicated in lowering pKa and blocking metabolism , while the Cbz group provides a handle for late-stage diversification after the pharmacophore is installed. A regioisomeric alternative (e.g., a 3-substituted analog) would irreversibly alter the exit vector and compromise years of SAR development.

Synthetic Route with Orthogonal Deprotection Demands in Acid-Labile Substrate Synthesis

In a multi-step synthesis where a Boc-protected amine would be cleaved prematurely by an upstream acidic step (e.g., a Lewis acid-catalyzed cyclization), the Cbz group of the target compound remains intact . Its clean, neutral hydrogenolysis deprotection is fully orthogonal, allowing procurement of a single intermediate that avoids a three-step protecting group switch, saving weeks of synthesis time.

High-Throughput Medicinal Chemistry Libraries with Stringent Purity Requirements

When generating a library of >100 amide or sulfonamide derivatives for SAR, a starting material with 98% purity is essential. Even a 3% purity gap versus a 95%-pure analog translates to at least a 60% increase in total impurity mass in the final reaction mixture, which can lead to false positives in biological assays and wasted screening resources. This compound's purity specification directly supports more reliable, publication-quality data.

Physicochemical Property Optimization: Fine-Tuning Lipophilicity in Lead Series

For a lead series where an earlier-generation non-fluorinated phenyl core was found to have high logP and associated off-target toxicity, this compound's 3-fluorophenyl core is a direct upgrade. The calculated 0.4 log unit reduction in cLogP versus a non-fluorinated analog is expected to improve preclinical safety margins, providing a quantifiable property advantage for selecting this intermediate over a less optimized variant.

Quote Request

Request a Quote for Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.